molecular formula C26H21N3O11S B6316843 Mal-fms-nhs CAS No. 777861-69-5

Mal-fms-nhs

Cat. No.: B6316843
CAS No.: 777861-69-5
M. Wt: 583.5 g/mol
InChI Key: JLPNPVIABCLANH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-fms-nhs is synthesized using a bifunctional reagent containing 2-sulfo-9-fluorenylmethoxycarbonyl (FMS). The synthesis involves the linkage of a 40 kDa polyethylene glycol (PEG) to interferon alpha2 through a slowly hydrolyzable bond . The reaction conditions typically involve the use of a BIAcore binding assay to estimate the in vitro rate of regeneration of native interferon, which has a half-life of 65 hours .

Industrial Production Methods

The industrial production of this compound involves the synthesis of the bifunctional reagent and its subsequent reaction with polyethylene glycol and interferon alpha2. The process requires precise control of reaction conditions to ensure the formation of the desired product with high purity .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Mal-fms-nhs is unique due to its ability to form slowly hydrolyzable bonds, which is not commonly found in other similar compounds. Some similar compounds include:

This compound stands out due to its specific application in PEGylation and controlled release of proteins and peptides, making it a valuable tool in various scientific research fields .

Properties

IUPAC Name

9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPNPVIABCLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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